molecular formula C13H12N2OS B2834560 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile CAS No. 2034309-95-8

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile

Cat. No.: B2834560
CAS No.: 2034309-95-8
M. Wt: 244.31
InChI Key: FNESEDIJEBXAHL-UHFFFAOYSA-N
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Description

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery programs. Its structure incorporates a rigid, conformationally constrained 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a motif known to impart significant influence on the physicochemical and pharmacological properties of lead compounds . The integration of a sulfur atom into the bridged bicyclic framework can enhance the molecule's hydrophobicity and improve membrane permeability, while the carbonyl-linked benzonitrile group provides a versatile handle for further synthetic elaboration into more complex target structures . This compound is particularly valuable in the design of novel therapeutic agents, serving as a key precursor in the synthesis of carbocyclic nucleoside analogs and other bioactive molecules . Researchers can leverage this versatile scaffold to explore new chemical space and develop potential treatments for various diseases.

Properties

IUPAC Name

3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-6-9-2-1-3-10(4-9)13(16)15-7-12-5-11(15)8-17-12/h1-4,11-12H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNESEDIJEBXAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a stereoselective SmI2-mediated cascade reaction. This reaction advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then functionalized to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their function or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile ()

  • Structure : Contains benzonitrile, benzothiazole, and thiophene moieties but lacks a bicyclic system.
  • Synthesis: Prepared via chlorocarbonylation using thionyl chloride (82.3% yield), followed by coupling with 4-amino-3-mercaptobenzonitrile .
  • Key Data: Melting point 182–184°C, highlighting thermal stability distinct from the target compound’s unknown properties .

(2S,5R,6R)-6-{...}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid ()

  • Structure : Features a 3.2.0 bicyclo system with a 4-thia-1-aza configuration and carboxylic acid/acetamido substituents.
  • Pharmacopeial Relevance : Complies with crystallinity and dimethylaniline tests, indicating pharmaceutical use (e.g., β-lactam antibiotics) .
  • Key Difference : The target’s 2.2.1 bicyclo system may confer distinct steric and electronic properties, altering biological activity or stability .

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives ()

  • Structure: Benzonitrile linked to phenoxazine-carbazole hybrids, enabling extended π-conjugation.
  • Application : Used in thermally activated delayed fluorescence (TADF) materials for OLEDs due to charge-transfer capabilities .
  • Contrast : The target compound lacks conjugated aromatic systems, limiting electronic applications but suggesting divergent uses (e.g., small-molecule therapeutics) .

3-{2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole (BK66224, )

  • Structure : Shares the 2.2.1 bicyclo system but substitutes benzonitrile with indazole.
  • Commercial Data : Sold at 90% purity (priced from $747/mg), indicating research-scale availability .
  • Functional Implication : Replacing indazole with benzonitrile may modulate solubility, target binding, or metabolic stability in drug discovery contexts .

Comparative Data Table

Compound Core Structure Key Substituents Application Key Data Reference
Target Compound 2.2.1 bicyclo (thia/aza) Benzonitrile Undetermined (medicinal?) N/A -
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile Benzothiazole-thiophene Benzonitrile Synthetic intermediate 82.3% yield, mp 182–184°C
(2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane derivative 3.2.0 bicyclo (thia/aza) Carboxylic acid, acetamido Pharmaceutical Pharmacopeial compliance
Phenoxazine-carbazole-benzonitrile None Phenoxazine, carbazole OLED materials TADF emitter in OLEDs
BK66224 2.2.1 bicyclo (thia/aza) Indazole Research chemical 90% purity, $747/mg

Research Findings and Implications

  • In contrast, the 3.2.0 bicyclo system in aligns with β-lactam antibiotics, emphasizing the impact of ring size on biological function .
  • Synthetic Challenges : High-yield routes for analogs (e.g., ’s 82.3% yield) indicate feasible scalability for the target compound, though heterocycle-specific optimization may be required .
  • Application Divergence : While benzonitrile derivatives span materials science () and pharma (), the target’s lack of extended conjugation or pharmacopeial data leaves its primary use open to hypothesis .

Biological Activity

3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is C13H12N2O5S, with a molecular weight of 308.31 g/mol. The compound features a thia and azabicyclo structure, contributing to its unique reactivity and interaction profiles.

PropertyValue
Molecular FormulaC13H12N2O5S
Molecular Weight308.31 g/mol
IUPAC NameThis compound
LogP-0.74
Polar Surface Area53 Å

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, often employing methods such as nucleophilic substitution and cyclization reactions under controlled conditions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

1. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes, potentially through covalent binding at the active site, which leads to irreversible inhibition.

Case Study:
In a study involving related bicyclic compounds, it was found that they inhibited certain proteases involved in disease pathways, suggesting a similar potential for this compound .

2. Antimicrobial Activity:
Compounds within this structural family have shown promise against various bacterial strains, indicating potential applications in antibiotic development.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)E. coli16 µg/mL
Compound B (similar structure)S. aureus8 µg/mL
3-(2-Thia-5-azabicyclo[2.2.1]heptane...)Not yet tested-

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

1. Interaction with Molecular Targets:
The compound's unique structure allows it to interact with various molecular targets, particularly enzymes involved in metabolic pathways.

2. Modulation of Signaling Pathways:
It may influence key signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer research.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile?

Answer:
The synthesis typically involves multi-step routes starting from bicyclic precursors. Key steps include:

  • Core bicyclic framework formation : Cyclization reactions using thiol and amine precursors under controlled pH and temperature.
  • Carbonyl introduction : Employing reagents like Dess–Martin periodinane for oxidation of alcohol intermediates to ketones .
  • Benzonitrile coupling : Amide bond formation via coupling agents (e.g., HATU or EDC) between the bicyclic amine and benzonitrile-containing carboxylic acid derivatives .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis .

Optimization Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to ensure high yields (>70%) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., benzonitrile aromatic protons at δ 7.5–8.0 ppm, bicyclic methylene protons at δ 3.0–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 301.08) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and confirms spatial arrangement of substituents .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
While direct data on the target compound is limited, structural analogs show:

  • Neuropharmacological potential : Interaction with nicotinic acetylcholine receptors due to the rigid bicyclic core enhancing binding specificity .
  • Antimicrobial activity : Thia-aza bicyclic systems disrupt bacterial enzyme function (e.g., dihydrofolate reductase) .
    Methodological Approach : Conduct in vitro receptor-binding assays (e.g., radioligand displacement) and microbial growth inhibition studies to validate these hypotheses .

Advanced: How can reaction mechanisms involving the carbonyl group be elucidated?

Answer:
The carbonyl group participates in nucleophilic acyl substitutions. Mechanistic studies require:

  • Kinetic Analysis : Monitor reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups in hydrolysis reactions to track oxygen incorporation into products .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for carbonyl reactivity .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically alter activity. Synthesize and test analogs systematically .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.
  • Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand assays .

Advanced: How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • SwissADME : Predict logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability based on structural fragments .
  • Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., nicotinic receptors) to prioritize derivatives for synthesis .
  • QSAR Models : Correlate substituent electronegativity or steric bulk with bioactivity using regression analysis .

Advanced: What synthetic routes optimize yield for scaled-up production?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) to enhance reproducibility .
  • DoE (Design of Experiments) : Statistically optimize solvent ratios, temperature, and reagent stoichiometry .

Advanced: How are physicochemical properties (e.g., solubility) determined experimentally?

Answer:

  • HPLC-UV : Measure solubility in PBS (pH 7.4) or simulated gastric fluid using reverse-phase C18 columns .
  • Stability Studies : Incubate the compound at 37°C in buffer solutions and quantify degradation via LC-MS .
  • LogD Measurement : Shake-flask method with octanol/water partitioning followed by UV quantification .

Advanced: What modifications enhance the compound’s metabolic stability?

Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
  • Steric Shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., benzonitrile ortho positions) .
  • Prodrug Design : Mask the nitrile group as a stable precursor (e.g., amidoxime) for targeted release .

Advanced: How does the bicyclic core influence binding affinity in target interactions?

Answer:
The bicyclo[2.2.1]heptane system:

  • Conformational Restriction : Reduces entropy loss upon binding, enhancing affinity (ΔG ~ -10 kcal/mol in docking studies) .
  • Electron Density Modulation : Sulfur and nitrogen atoms polarize the core, facilitating hydrogen bonding with receptor residues (e.g., Asp113 in nAChR) .
    Experimental Validation : Synthesize open-chain analogs and compare IC₅₀ values in receptor assays to quantify the bicyclic contribution .

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